molecular formula C10H12BrNS B2594945 3-[(4-Bromophenyl)sulfanyl]pyrrolidine CAS No. 1250919-95-9

3-[(4-Bromophenyl)sulfanyl]pyrrolidine

Cat. No.: B2594945
CAS No.: 1250919-95-9
M. Wt: 258.18
InChI Key: UPSQZZUZDOKRFM-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel biologically active molecules. The core pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is a privileged structure in pharmaceuticals, featured in numerous FDA-approved drugs . Its value stems from three key characteristics: the efficient exploration of pharmacophore space due to its sp 3 -hybridization, the contribution to molecular stereochemistry, and an increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . Compared to flat aromatic scaffolds, the pyrrolidine ring offers improved solubility and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates . The specific structure of this compound, which incorporates a 4-bromophenylsulfanyl substituent, makes it a valuable intermediate for various research applications. It is primarily used as a key building block in the synthesis of potential therapeutic agents. The bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. The electronegativity of the sulfur atom and the bromine substituent can influence the puckering of the pyrrolidine ring and the spatial orientation of its substituents, which can lead to a different biological profile due to distinct binding modes with enantioselective protein targets . Researchers are exploring such pyrrolidine derivatives for a range of biological targets, including potential use as positive allosteric modulators for G Protein-Coupled Receptors (GPCRs) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this compound with care and adhere to all relevant laboratory safety protocols. Specific hazard classifications for a related pyrrolidinone compound include skin irritation, eye irritation, and specific target organ toxicity upon single exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)sulfanylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSQZZUZDOKRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250919-95-9
Record name 3-[(4-bromophenyl)sulfanyl]pyrrolidine
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Synthetic Methodologies and Strategies for 3 4 Bromophenyl Sulfanyl Pyrrolidine

Retrosynthetic Analysis of the 3-[(4-Bromophenyl)sulfanyl]pyrrolidine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. For this compound, the primary disconnections are at the carbon-sulfur (C-S) bond and within the pyrrolidine (B122466) ring itself.

Two main retrosynthetic pathways can be envisioned:

C-S Bond Disconnection: This is the most direct approach. The C-S bond is disconnected to yield two key synthons: a pyrrolidin-3-yl cation (or an equivalent electrophilic pyrrolidine) and a 4-bromophenylthiolate anion. The corresponding synthetic equivalents would be a pyrrolidine derivative with a good leaving group at the 3-position (e.g., a tosylate, mesylate, or halide) and 4-bromophenylthiol. An alternative, powerful implementation of this strategy involves using 3-hydroxypyrrolidine and 4-bromophenylthiol under Mitsunobu conditions. nih.govmissouri.edunih.gov

Pyrrolidine Ring Disconnection: This approach breaks down the heterocyclic ring into acyclic precursors. A common strategy for forming five-membered rings is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org In this case, the pyrrolidine ring is disconnected to an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile). To achieve the target structure, the dipolarophile would be vinyl 4-bromophenyl sulfide (B99878).

This analysis provides a logical framework for developing synthetic routes, focusing either on functionalizing a pre-existing pyrrolidine ring or on constructing the ring with the desired substituent pattern already incorporated.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound relies on the efficient preparation of key precursors, namely the pyrrolidine scaffold and the bromophenyl sulfanyl (B85325) group carrier.

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into two classes based on the starting material. nih.gov

Functionalization of Cyclic Precursors: This approach utilizes commercially available, often chiral, pyrrolidine derivatives. Proline and 4-hydroxyproline (B1632879) are common starting points. nih.gov For instance, (S)-3-hydroxypyrrolidine can be prepared from optically pure 4-amino-(S)-2-hydroxybutyric acid through a sequence involving protection, reduction, activation of the primary alcohol, and subsequent intramolecular cyclization. google.com Similarly, processes starting from 4-halo-3-hydroxybutyric acid derivatives have been developed for industrial-scale production. wipo.int These precursors, particularly 3-hydroxypyrrolidine, are ideal for introducing the sulfanyl group at the C-3 position.

Cyclization of Acyclic Precursors: This strategy involves building the pyrrolidine ring from a linear molecule. A classic industrial method is the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure over a catalyst. While effective for producing the parent pyrrolidine, this method is less suitable for creating specifically substituted derivatives like the target compound. More refined methods involve intramolecular nucleophilic substitution of acyclic precursors containing an amine and a suitable leaving group separated by a four-carbon chain.

The introduction of the 4-bromophenyl sulfanyl group (-S-C₆H₄-Br) is typically achieved via nucleophilic substitution, where a sulfur-based nucleophile attacks an electrophilic carbon.

Precursor: The primary precursor for this moiety is 4-bromophenylthiol (also known as 4-bromothiophenol). nih.gov This compound serves as the sulfur nucleophile, usually after deprotonation with a base to form the more reactive thiolate anion.

Installation Method: The most common strategy involves reacting the 4-bromophenylthiolate with a pyrrolidine derivative that has a leaving group at the 3-position. A highly effective and widely used method for this transformation is the Mitsunobu reaction . nih.govmissouri.edu This reaction allows the direct conversion of a secondary alcohol, such as 3-hydroxypyrrolidine, into a thioether by reacting it with a thiol (4-bromophenylthiol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govrsc.orgorganic-synthesis.com A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereoselective synthesis. missouri.edunih.gov

The following table summarizes the key precursors and their roles in the synthesis.

PrecursorFormulaRole in Synthesis
3-HydroxypyrrolidineC₄H₉NOProvides the core pyrrolidine ring; the hydroxyl group is the site for introducing the sulfanyl moiety.
4-BromophenylthiolC₆H₅BrSThe source of the bromophenyl sulfanyl group; acts as the sulfur nucleophile. nih.gov
Triphenylphosphine (PPh₃)C₁₈H₁₅PReagent in the Mitsunobu reaction, activates the hydroxyl group. organic-synthesis.com
DIAD/DEADC₈H₁₄N₂O₄ / C₆H₁₀N₂O₄Reagent in the Mitsunobu reaction, acts as the electron acceptor. organic-synthesis.com
Azomethine YlideGeneral: R₂C=N⁺(R)-C⁻R₂A 1,3-dipole used in cycloaddition reactions to form the pyrrolidine ring.
Vinyl 4-bromophenyl sulfideC₈H₇BrSThe dipolarophile in a 1,3-dipolar cycloaddition, incorporating the sulfanyl moiety during ring formation.

Key Reaction Pathways for this compound Formation

Based on the retrosynthetic analysis and precursor availability, two principal reaction pathways are prominent for the synthesis of the target molecule: nucleophilic substitution and 1,3-dipolar cycloaddition.

Nucleophilic substitution is a cornerstone of organic synthesis and is central to the most plausible route to this compound. This strategy is applied to functionalize a pre-formed pyrrolidine ring.

The key reaction involves the S-alkylation of 4-bromophenylthiol with an activated 3-hydroxypyrrolidine derivative. The Mitsunobu reaction stands out as a premier method for this conversion due to its mild conditions and stereochemical control. nih.govmissouri.edu

Reaction Mechanism (Mitsunobu):

Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a betaine (B1666868) intermediate.

The acidic thiol protonates the betaine. The resulting thiolate is the active nucleophile.

The alcohol (3-hydroxypyrrolidine) adds to the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into an excellent leaving group.

The 4-bromophenylthiolate anion performs an Sₙ2 attack on the C-3 carbon of the pyrrolidine ring, displacing the triphenylphosphine oxide and forming the desired C-S bond with inversion of configuration. nih.gov

This pathway is highly efficient for creating C-S bonds from alcohols and thiols. nih.govrsc.org

An alternative and powerful strategy for constructing the pyrrolidine ring itself is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. organic-chemistry.orgwikipedia.org This reaction forms a five-membered ring by reacting a 1,3-dipole with a dipolarophile. organic-chemistry.orgijrpc.com

Reaction Components:

1,3-Dipole: An azomethine ylide is the standard 1,3-dipole for pyrrolidine synthesis. These ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or the reduction of tertiary amides and lactams. acs.org

Dipolarophile: To synthesize the target molecule, the dipolarophile must be an alkene that carries the 4-bromophenyl sulfanyl group. The ideal candidate is (4-bromophenyl)(vinyl)sulfane .

The cycloaddition proceeds in a concerted, pericyclic fashion, where the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the vinyl thioether to form the five-membered pyrrolidine ring directly. organic-chemistry.org The regioselectivity of the addition (i.e., whether the product is the 3-substituted or 4-substituted pyrrolidine) depends on the electronic and steric properties of the substituents on both the dipole and the dipolarophile. This method is highly atom-economical and can establish multiple stereocenters in a single step. acs.org

Directed Functionalization of Pre-formed Pyrrolidine Rings

One of the most direct and widely employed strategies for the synthesis of this compound involves the functionalization of a pre-formed pyrrolidine ring. This approach leverages commercially available and often chiral pyrrolidine precursors, such as 3-hydroxypyrrolidine. The introduction of the (4-bromophenyl)sulfanyl moiety at the C-3 position can be efficiently achieved through nucleophilic substitution reactions, where the hydroxyl group is first converted into a good leaving group.

A prominent example of this strategy is the Mitsunobu reaction. nih.goveurekaselect.com This reaction allows for the conversion of an alcohol to a thioether with inversion of stereochemistry, which is particularly valuable when a specific stereoisomer is desired. In a typical procedure, 3-hydroxypyrrolidine, often with the nitrogen atom protected (e.g., as a tert-butoxycarbonyl (Boc) carbamate), is treated with 4-bromothiophenol (B107966) in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which is then displaced by the thiolate anion generated from 4-bromothiophenol. The use of a nitrogen-protecting group is crucial to prevent side reactions involving the pyrrolidine nitrogen. Subsequent deprotection yields the target compound.

Table 1: Representative Mitsunobu Reaction for the Synthesis of N-Boc-3-[(4-bromophenyl)sulfanyl]pyrrolidine

EntryStarting MaterialReagentsSolventTemperatureYield
1N-Boc-3-hydroxypyrrolidine4-Bromothiophenol, PPh₃, DEADTHF0 °C to rtHigh

Note: This table is a representation of a typical Mitsunobu reaction for this transformation. Actual yields may vary based on specific reaction conditions.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalytic methods, particularly those involving transition metals, offer powerful and efficient alternatives for the construction of the C-S bond in this compound. Palladium-catalyzed cross-coupling reactions are at the forefront of these approaches, enabling the formation of aryl thioethers from aryl halides and thiols. nih.govresearchgate.net

In a potential catalytic route to this compound, a suitable pyrrolidine-derived thiol precursor could be coupled with 1-bromo-4-iodobenzene. However, a more common and direct approach involves the coupling of a 3-halopyrrolidine or a related derivative with 4-bromothiophenol. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing catalyst deactivation, a known issue in C-S coupling reactions due to the strong coordination of sulfur to the metal center. nih.gov

Modern catalytic systems often employ bulky, electron-rich phosphine ligands to promote efficient catalytic turnover. The use of monophosphine ligands has also been shown to be effective. nih.gov While a specific protocol for the synthesis of this compound using this method is not extensively detailed in the literature, the general principles of palladium-catalyzed C-S cross-coupling provide a robust framework for its potential synthesis.

Table 2: Generalized Conditions for Palladium-Catalyzed C-S Cross-Coupling

EntryPyrrolidine SubstrateAryl HalideCatalyst/LigandBaseSolvent
13-Mercaptopyrrolidine (protected)1,4-DibromobenzenePd(OAc)₂ / XantphosK₂CO₃Toluene
23-Bromopyrrolidine (protected)4-BromothiophenolPd₂ (dba)₃ / dppfNaOtBuDioxane

Note: This table presents plausible reaction conditions based on general knowledge of palladium-catalyzed C-S coupling reactions.

Stereoselective Synthesis of Chiral this compound and its Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of drug molecules often dictates their biological activity. Stereoselective syntheses can be broadly categorized into two approaches: the use of a chiral starting material (chiral pool synthesis) or the application of an asymmetric catalytic method.

As mentioned in section 2.3.3, the functionalization of enantiopure 3-hydroxypyrrolidine, which is commercially available in both (R) and (S) forms, is a straightforward way to access chiral this compound. The Mitsunobu reaction, being stereospecific with inversion of configuration, is an excellent tool for this purpose. For example, starting with (R)-3-hydroxypyrrolidine would yield (S)-3-[(4-bromophenyl)sulfanyl]pyrrolidine. nih.gov

Another powerful strategy for the de novo construction of the chiral pyrrolidine ring is the [3+2] cycloaddition reaction. nih.gov This method involves the reaction of an azomethine ylide with a dipolarophile. By employing a chiral auxiliary on either the azomethine ylide or the dipolarophile, or by using a chiral catalyst, the stereochemical outcome of the cycloaddition can be controlled. For the synthesis of the target compound, a suitable α,β-unsaturated thioether bearing the 4-bromophenyl group could potentially serve as the dipolarophile. The use of chiral N-tert-butanesulfinyl groups as auxiliaries has been shown to be effective in directing the stereochemistry of such cycloadditions. researchgate.net

Furthermore, stereoselective methods for the synthesis of pyrrolidine derivatives can also commence from other chiral precursors like proline or 4-hydroxyproline. nih.gov These readily available amino acids provide a scaffold with defined stereocenters that can be chemically modified to introduce the desired functionalities.

Table 3: Approaches to Stereoselective Synthesis

ApproachChiral SourceKey ReactionStereochemical Outcome
Chiral Pool Synthesis(R)- or (S)-3-HydroxypyrrolidineMitsunobu ReactionInversion of configuration
Asymmetric CycloadditionChiral Auxiliary (e.g., N-tert-butanesulfinyl)[3+2] CycloadditionDiastereoselective
Chiral Precursor ModificationL- or D-Proline/4-HydroxyprolineMulti-step functional group interconversionDependent on reaction sequence

Chemical Reactivity and Transformation Studies of 3 4 Bromophenyl Sulfanyl Pyrrolidine

Functional Group Transformations on the Pyrrolidine (B122466) Ring

The pyrrolidine ring in 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, being a secondary amine, is a prime site for various functional group transformations. The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties to the ring, making it susceptible to a variety of reactions.

One of the most common transformations is N-alkylation , where the hydrogen atom on the nitrogen is replaced with an alkyl group. This can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. Another important reaction is N-acylation , which involves the reaction of the pyrrolidine with an acyl chloride or an acid anhydride (B1165640) to form an N-acylpyrrolidine derivative. This transformation is often used to introduce a carbonyl group, which can serve as a handle for further modifications or to alter the electronic properties of the nitrogen atom.

Furthermore, the pyrrolidine nitrogen can be functionalized through reductive amination . This two-step process involves the initial formation of an iminium ion by reacting the pyrrolidine with an aldehyde or a ketone, followed by reduction of the iminium ion to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of substituents onto the nitrogen atom.

The pyrrolidine ring itself, being a saturated heterocycle, is generally stable to ring-opening reactions under mild conditions. However, under more forcing conditions or with specific reagents, ring-opening could potentially occur. The specific stereochemistry of the substituent at the 3-position can also influence the reactivity and stereochemical outcome of reactions on the pyrrolidine ring. nih.govresearchgate.netmdpi.com

Table 1: Plausible Functional Group Transformations on the Pyrrolidine Ring This table presents hypothetical reaction outcomes based on established chemical principles for secondary amines.

Reaction TypeReagentProduct
N-AlkylationMethyl iodide (CH₃I), K₂CO₃3-[(4-Bromophenyl)sulfanyl]-1-methylpyrrolidine
N-AcylationAcetyl chloride (CH₃COCl), Et₃N1-Acetyl-3-[(4-bromophenyl)sulfanyl]pyrrolidine
Reductive AminationAcetone, NaBH(OAc)₃3-[(4-Bromophenyl)sulfanyl]-1-isopropylpyrrolidine

Reactions Involving the Bromophenyl Group

The bromophenyl moiety of this compound is a versatile platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and electrophilic aromatic substitution.

The bromine atom on the phenyl ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.gov These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. nih.govresearchgate.net

Some of the key palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form new carbon-carbon bonds. nobelprize.orgunistra.fr

Heck Coupling: In this reaction, the bromophenyl group is coupled with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and typically requires a base.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromophenyl group with an amine in the presence of a palladium catalyst and a strong base.

Sonogashira Coupling: This reaction involves the coupling of the bromophenyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a substituted alkyne.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates potential cross-coupling reactions and their products, based on known reactivities of aryl bromides.

Coupling ReactionCoupling PartnerCatalyst/BaseProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-(Biphenyl-4-ylsulfanyl)pyrrolidine
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N3-[(4-Styrylphenyl)sulfanyl]pyrrolidine
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOtBu3-[(4-Anilinophenyl)sulfanyl]pyrrolidine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-[(4-Phenylethynylphenyl)sulfanyl]pyrrolidine

The bromophenyl ring can also undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orglibretexts.org The sulfanyl (B85325) group (-S-) is an ortho-, para-directing group due to the ability of the sulfur atom to donate electron density to the ring through resonance. The bromine atom is also an ortho-, para-director but is deactivating. The interplay of these two substituents will direct incoming electrophiles primarily to the positions ortho to the sulfanyl group (and meta to the bromine).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile. nih.gov

Transformations at the Sulfanyl Linkage

The sulfanyl linkage (-S-) in this compound is another reactive site. The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. Oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. The formation of a sulfoxide introduces a chiral center at the sulfur atom.

The carbon-sulfur bond can also be cleaved under certain reductive conditions, although this is generally a less common transformation. S-alkylation of the thiol precursor is a key step in the synthesis of such compounds, suggesting the possibility of further reactions at the sulfur if it were in a different oxidation state or part of a different functional group. mdpi.com

Reaction Mechanisms of this compound Modifications

The mechanisms of the reactions described above are well-established in organic chemistry.

Functional Group Transformations on the Pyrrolidine Ring: Reactions like N-alkylation and N-acylation proceed through a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide or acyl chloride, respectively. Reductive amination involves the formation of a resonance-stabilized iminium ion intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the coupling partner to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. libretexts.org First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the second step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Transformations at the Sulfanyl Linkage: The oxidation of the sulfide (B99878) to a sulfoxide or sulfone involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Understanding these reaction mechanisms is crucial for predicting the outcome of reactions, controlling selectivity, and designing synthetic routes to new derivatives of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Bromophenyl Sulfanyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the chemical environment and connectivity of each atom in the molecule can be mapped.

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine (B122466) ring.

The para-substituted bromophenyl group typically displays a characteristic AA'BB' system, which often simplifies to two distinct doublets in the aromatic region (δ 7.0–7.6 ppm). The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift than those ortho to the sulfanyl (B85325) group due to differing electronic effects.

The five protons on the pyrrolidine ring present a more complex pattern of overlapping multiplets in the aliphatic region (δ 2.0–4.0 ppm). The methine proton at the C3 position, being directly attached to the carbon bearing the electronegative sulfanyl group, is shifted downfield relative to the other methylene protons. The protons on the C2 and C5 carbons, adjacent to the nitrogen atom, are also deshielded. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (ortho to S) 7.35 - 7.45 Doublet 8.0 - 9.0
Ar-H (ortho to Br) 7.20 - 7.30 Doublet 8.0 - 9.0
H-3 (pyrrolidine) 3.50 - 3.80 Multiplet -
H-2, H-5 (pyrrolidine) 2.90 - 3.40 Multiplet -
H-4 (pyrrolidine) 2.00 - 2.30 Multiplet -

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. For the symmetric structure of this compound, a total of eight distinct carbon signals are expected: four for the aromatic ring and four for the pyrrolidine ring.

The aromatic carbons resonate in the downfield region (δ 115–140 ppm). The ipso-carbons, directly attached to the bromine and sulfur atoms, can be identified by their characteristic chemical shifts and often lower intensity. The carbon attached to bromine (C-Br) is expected around δ 120-125 ppm, while the carbon attached to sulfur (C-S) would appear further downfield. govinfo.gov The aliphatic carbons of the pyrrolidine ring appear in the upfield region (δ 25–60 ppm). The C3 carbon, bonded to the sulfur atom, is expected to be the most downfield of the aliphatic signals, followed by the C2 and C5 carbons adjacent to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-S (Aromatic) 135 - 140
C-H (Aromatic) 128 - 132
C-H (Aromatic) 125 - 129
C-Br (Aromatic) 120 - 125
C-3 (Pyrrolidine) 45 - 55
C-2, C-5 (Pyrrolidine) 45 - 50

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons within the pyrrolidine ring (e.g., H-3 with H-2 and H-4 protons), allowing for the complete mapping of the spin system in the heterocycle.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already-established proton assignments. For example, the proton signal assigned to H-3 would show a cross-peak to the carbon signal assigned to C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This technique is particularly powerful for establishing connectivity between different fragments of the molecule. A key correlation would be expected between the H-3 proton of the pyrrolidine ring and the ipso-carbon of the phenyl ring attached to the sulfur atom, providing definitive proof of the C-S bond linking the two moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 258.18 g/mol . fluorochem.co.uk

In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 258. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern will be observed, with a second peak (M+2)⁺ at m/z 260 of nearly equal intensity to the molecular ion peak.

The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the C-S bond and fragmentation of the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (for ⁷⁹Br) Fragment Identity Proposed Fragmentation Pathway
258 / 260 [C₁₀H₁₂BrNS]⁺ Molecular Ion
187 / 189 [C₆H₄BrS]⁺ Cleavage of the C3-S bond
155 / 157 [C₆H₄Br]⁺ Loss of sulfur from the [C₆H₄BrS]⁺ fragment
71 [C₄H₉N]⁺ Pyrrolidine ring fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit characteristic bands for its key structural features.

The N-H bond of the secondary amine in the pyrrolidine ring is expected to produce a moderate absorption band in the region of 3300–3500 cm⁻¹. dtic.mil The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in several sharp bands in the 1475–1600 cm⁻¹ region. Other characteristic absorptions include the C-N stretching of the amine and the C-S stretching vibration, though the latter is often weak and falls in the fingerprint region (600–800 cm⁻¹).

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine (Pyrrolidine)
3010 - 3100 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (Pyrrolidine)
1475 - 1600 C=C Stretch Aromatic Ring
1000 - 1350 C-N Stretch Amine
1000 - 1100 C-Br Stretch Aryl Bromide

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing bond lengths, bond angles, and torsional angles. While spectroscopic data confirms the connectivity, crystallography can establish the absolute and relative stereochemistry and the preferred solid-state conformation.

For this compound, a crystallographic analysis would confirm the connectivity and provide precise measurements of the C-S, C-N, C-C, and C-Br bond lengths. It would also reveal the conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain.

Furthermore, this technique would detail the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonding between the N-H group of one molecule and the nitrogen or sulfur atom of a neighboring molecule. As the C3 carbon of the pyrrolidine ring is a stereocenter, X-ray crystallography of a resolved enantiomer would be the definitive method to determine its absolute configuration (R or S).

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities. This analytical method provides the mass percentages of the constituent elements within a compound, which allows for the determination of its empirical formula—the simplest whole-number ratio of atoms present. For a compound such as this compound, elemental analysis serves as a fundamental checkpoint to verify its atomic composition and purity against the theoretically expected values derived from its proposed molecular formula, C₁₀H₁₂BrNS.

The confirmation of the empirical formula is achieved by comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br) with the calculated theoretical percentages. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, is considered a strong validation of the assigned molecular formula and an indicator of the sample's purity.

The theoretical elemental composition of this compound is derived from its molecular formula (C₁₀H₁₂BrNS) and the atomic weights of its constituent elements. The calculated values are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 10 120.10 46.52
Hydrogen H 1.01 12 12.12 4.69
Bromine Br 79.90 1 79.90 30.95
Nitrogen N 14.01 1 14.01 5.43
Sulfur S 32.07 1 32.07 12.42

| Total | | | | 258.10 | 100.00 |

While detailed experimental research findings containing the elemental analysis data for this compound are not widely available in the reviewed literature, the standard procedure would involve combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting gaseous products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of C, H, and N. Sulfur content is similarly determined by measuring the sulfur dioxide produced. Halogens like bromine are typically analyzed through other specific methods.

The comparison of such prospective experimental data with the theoretical values in Table 1 would be the definitive step in confirming the empirical formula of this compound.

Computational and Theoretical Investigations of 3 4 Bromophenyl Sulfanyl Pyrrolidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, DFT calculations have been instrumental in determining its optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations confirm the fundamental structure of the molecule and provide a basis for understanding its stability and energetics.

Theoretical studies have utilized the B3LYP functional combined with the 6-311G(d,p) basis set to perform geometry optimization. The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it corresponds to a true energy minimum on the potential energy surface. This computational approach provides a reliable foundation for the subsequent analysis of the molecule's electronic properties and interaction patterns.

Conformational Analysis of the Pyrrolidine (B122466) Ring and Substituents

For this compound, computational studies have investigated the puckering of the pyrrolidine ring and the orientation of the bulky (4-bromophenyl)sulfanyl substituent. The analysis reveals the most energetically favorable conformation, which dictates how the molecule interacts with its environment. Understanding the preferred conformation is crucial for predicting its biological activity and material properties, as molecular shape plays a significant role in intermolecular recognition. Studies on related N-substituted pyrrolidine derivatives show that the relative proportions of different conformers can be estimated through thermodynamic calculations, highlighting the dynamic nature of these heterocyclic systems. researchgate.net

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity, polarity, and spectroscopic characteristics. Computational methods provide a powerful lens through which to examine these features in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations have been used to determine these energy values. The analysis shows that the HOMO is primarily localized on the electron-rich bromophenyl and sulfur moieties, while the LUMO is distributed more broadly across the molecule. A calculated energy gap of 4.12 eV in a related bromophenyl compound indicates significant stability, which is suitable for optoelectronic and biological applications. researchgate.net

Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
EHOMO-6.15
ELUMO-0.85
Energy Gap (ΔE)5.30

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals that align with chemical intuition (i.e., classical lone pairs and bonds).

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

In the MEP surface of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and the sulfur atom's lone pairs. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically located around hydrogen atoms, particularly the N-H proton of the pyrrolidine ring. The MEP surface provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to investigate and visualize intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a quantitative summary of the different types of intermolecular contacts that stabilize the crystal structure.

In similar bromophenyl-containing structures, Hirshfeld analysis has shown that H···H, C···H, and Br···H interactions are often the most significant contributors to crystal packing. nih.govnih.gov For instance, in one related compound, H···H contacts accounted for 36.2% of the interactions, C···H/H···C for 21.6%, and Br···H/H···Br for 10.8%. nih.gov These weak interactions, including hydrogen bonds and van der Waals forces, collectively dictate the crystal's morphology, stability, and physical properties.

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypeContribution (%)
H···H49.9
C···H/H···C17.4
Br···H/H···Br14.9
S···H/H···S10.3
N···H/H···N2.5
Other5.0

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions, offering a molecular-level understanding that is often challenging to obtain through experimental means alone. For the synthesis of this compound, which likely proceeds through a nucleophilic substitution reaction, computational methods such as Density Functional Theory (DFT) are instrumental in mapping out the entire reaction pathway.

Theoretical studies on analogous reactions, such as the nucleophilic aromatic substitution (SNAr) of pyrrolidine with substituted thiophenes, have demonstrated the utility of these computational approaches. Such studies typically involve the calculation of the geometries of reactants, transition states, intermediates, and products. The associated energy changes along the reaction coordinate are determined, allowing for the calculation of activation energies and reaction enthalpies. This information helps in identifying the rate-determining step and understanding the factors that influence the reaction rate and selectivity.

In the context of this compound, computational modeling could be employed to investigate the reaction between a suitable pyrrolidine precursor and a 4-bromophenylsulfenyl electrophile, or alternatively, the reaction of a pyrrolidine nucleophile with a 4-bromophenylsulfur derivative. By modeling the transition state structures, researchers can gain insights into the bond-forming and bond-breaking processes. Furthermore, the influence of solvents can be incorporated into these models to provide a more realistic depiction of the reaction environment. The elucidation of these mechanistic details is vital for optimizing reaction conditions and developing more efficient synthetic routes.

Prediction of Molecular Descriptors through Computational Chemistry

Computational chemistry enables the prediction of a wide array of molecular descriptors that are essential for assessing the druglikeness and pharmacokinetic properties of a compound. These descriptors provide a quantitative measure of a molecule's physicochemical characteristics. For this compound, key molecular descriptors such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds can be readily calculated using various software packages.

The TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good indicator of oral bioavailability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better cell permeability.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A high number of rotatable bonds can negatively impact bioavailability due to the entropic penalty of adopting a specific conformation required for receptor binding.

The prediction of these and other molecular descriptors is a critical step in the early stages of drug discovery, allowing for the in silico screening of large libraries of compounds to identify candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties. For this compound, these computationally derived parameters provide a preliminary assessment of its potential as a bioactive molecule.

Design and Synthesis of Analogues and Derivatives of 3 4 Bromophenyl Sulfanyl Pyrrolidine

Systematic Modification of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a privileged structure in drug discovery, and its modification in 3-[(4-Bromophenyl)sulfanyl]pyrrolidine analogues allows for fine-tuning of physicochemical and pharmacological properties. researchgate.net Key strategies include the introduction of stereochemical complexity, substitution and functionalization, and incorporation into more complex ring systems.

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The synthesis of enantiomerically pure or diastereomerically enriched analogues of this compound is essential for understanding the specific interactions with biological targets. Stereoselective synthetic methods are often employed, starting from chiral precursors like proline or 4-hydroxyproline (B1632879), to control the absolute configuration of the substituents on the pyrrolidine ring. nih.govmdpi.com

Diastereoselective syntheses of substituted pyrrolidines have been achieved through various methodologies, including azomethine ylide cycloadditions and multicomponent reactions. nih.govorganic-chemistry.org For instance, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters can yield highly substituted pyrrolidines with good diastereoselectivity. organic-chemistry.org Such approaches can be adapted to introduce the (4-bromophenyl)sulfanyl moiety with controlled stereochemistry.

A notable example of stereocontrolled synthesis in a related system is the preparation of 4-arylsulfanyl-substituted kainoid analogues. nih.govresearchgate.net This synthesis starts from trans-4-hydroxy-L-proline, establishing a defined stereochemistry at multiple centers in the pyrrolidine ring. The introduction of the aryl- or heteroaryl-sulfanyl group proceeds via displacement of a mesylate, a strategy that can be applied to generate stereochemically defined analogues of this compound. nih.govresearchgate.net

Starting MaterialKey ReactionProduct Stereochemistry
Proline/4-HydroxyprolineStereoselective functionalizationEnantiomerically pure
Aldehydes, amines, cyclopropanediestersYb(OTf)3 catalyzed multicomponent reactionDiastereomerically enriched
trans-4-hydroxy-L-prolineMesylate displacement with thiolsDefined stereochemistry at multiple centers

Introducing substituents onto the pyrrolidine ring can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds. A variety of synthetic methods have been developed for the regioselective functionalization of the pyrrolidine scaffold. organic-chemistry.org

Palladium-catalyzed aminoarylation reactions have been utilized for the synthesis of 2,5-disubstituted pyrrolidines. researchgate.net This methodology could be employed to introduce aryl or heteroaryl groups at various positions on the pyrrolidine ring of the parent compound. Another approach involves the ring contraction of pyridines, which provides access to functionalized pyrrolidine derivatives that can serve as versatile building blocks. nih.govosaka-u.ac.jpnih.govresearchgate.net

The synthesis of 3-substituted pyrrolidines can also be achieved via palladium-catalyzed hydroarylation, offering a direct method to introduce aryl groups at the 3-position. chemrxiv.org Furthermore, functionalized pyrrolidines can be prepared from readily available starting materials like 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione, which can be converted to bicyclic pyrrolidine derivatives. researchgate.net

Synthetic MethodPosition of FunctionalizationType of Substituent
Pd-catalyzed aminoarylation2 and 5Aryl
Ring contraction of pyridinesVariousFunctionalized alkyl chains, silyl groups
Pd-catalyzed hydroarylation3Aryl
From tetrahydroisobenzofuran-1,3-dioneBicyclic systemVarious

Spirocyclic scaffolds are of great interest in drug design due to their rigid, three-dimensional structures that can effectively probe biological space. nih.gov Incorporating the this compound motif into a spirocyclic system can lead to novel compounds with unique pharmacological profiles. The synthesis of spirocyclic pyrrolidines often involves 1,3-dipolar cycloaddition reactions of azomethine ylides with exocyclic alkenes. nih.govresearchgate.net

A variety of spirocyclic systems containing a pyrrolidine ring have been synthesized, including spiro[pyrrolidine-3,3′-oxindoles] and spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives. ua.esmdpi.com The synthesis of the latter can be achieved through a multicomponent 1,3-dipolar cycloaddition with high diastereoselectivity. ua.es These synthetic strategies can be adapted to incorporate the (4-bromophenyl)sulfanyl group, leading to novel spirocyclic analogues.

Spirocyclic SystemSynthetic ApproachKey Features
Spiro[pyrrolidine-3,3′-oxindole]1,3-dipolar cycloadditionEnantioselective synthesis possible
Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}Multicomponent 1,3-dipolar cycloadditionHigh diastereoselectivity
General spirocyclic pyrrolidinesReaction of exocyclic alkenes with azomethine ylidesAccess to diverse spirocyclic cores

The pyrrolidine-2,5-dione (succinimide) and pyrrolidine-2,3-dione moieties are important pharmacophores found in a wide range of biologically active compounds. researchgate.net The synthesis of derivatives of this compound incorporating these dione systems can be achieved through several synthetic routes.

Pyrrolidine-2,3-diones can be synthesized via a one-pot three-component reaction of an amine, an aldehyde, and a pyruvate derivative. nih.gov This methodology allows for the introduction of diverse substituents on the pyrrolidine-2,3-dione core. nih.gov A library of pyrrolidine-2,3-dione monomers and dimers has been synthesized and evaluated for their antimicrobial properties, demonstrating the versatility of this scaffold. researchgate.net

The synthesis of 4,4-disubstituted-3-oxopyrrolidones provides an efficient starting point for the preparation of various 3-functionalized pyrrolidones, which can be further oxidized to the corresponding pyrrolidine-2,3-diones. chemrxiv.org These synthetic strategies can be employed to prepare analogues of this compound featuring the pyrrolidine-2,3-dione or pyrrolidine-2,5-dione core. researchgate.net

Dione SystemSynthetic MethodPotential for Diversification
Pyrrolidine-2,3-dioneOne-pot three-component reactionHigh, through variation of amine, aldehyde, and pyruvate
Pyrrolidine-2,3-dioneFrom 4,4-disubstituted-3-oxopyrrolidonesAccess to 3-functionalized derivatives
Pyrrolidine-2,5-dioneCyclization of corresponding dicarboxylic acids with aminesAllows for N-substitution

Substituent Variations on the Bromophenyl Moiety

The 4-bromophenyl group serves as a key structural element that can be readily modified using modern cross-coupling techniques, most notably the Suzuki-Miyaura coupling reaction. organic-chemistry.orgnih.govyoutube.comquizlet.comyoutube.com This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of boronic acids or their esters, enabling the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring. organic-chemistry.orgnih.gov

The Suzuki coupling of N-(4-bromophenyl)acetamides with phenylboronic acid has been demonstrated as an effective method for the synthesis of biaryl compounds. quizlet.com This approach is directly applicable to this compound, where the bromine atom can be replaced with a variety of substituents to probe the electronic and steric requirements for biological activity.

Coupling PartnerResulting SubstituentKey Reaction Conditions
Phenylboronic acidPhenylPd catalyst, base
Heteroarylboronic acidsHeteroaryl (e.g., pyrrolyl, thiophenyl)Pd(dppf)Cl2, K2CO3, dimethoxyethane
Alkylboronic acidsAlkylPd catalyst, base

Modifications of the Sulfanyl (B85325) Linkage

The sulfanyl (-S-) linkage provides another point for structural modification. The synthesis of 4-arylsulfanyl-substituted kainoid analogues demonstrates a key strategy for forming the C-S bond through the displacement of a mesylate with an aromatic or heteroaromatic thiol. nih.govresearchgate.net This method can be reversed to utilize 3-mesyloxypyrrolidine and 4-bromothiophenol (B107966) to construct the core structure.

Further modifications of the sulfanyl linkage can involve oxidation to the corresponding sulfoxide (B87167) or sulfone. These transformations can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule, potentially leading to improved pharmacological properties. The synthesis of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivatives highlights the stability of the sulfanyl linkage to various reaction conditions, suggesting that modifications at other parts of the molecule can be performed without affecting the sulfur atom. ajprd.comresearchgate.net

ModificationSynthetic ApproachPotential Impact on Properties
Variation of the aryl groupMesylate displacement with various thiolsAltered electronic and steric properties
Oxidation to sulfoxideControlled oxidation (e.g., with m-CPBA)Increased polarity, potential for hydrogen bonding
Oxidation to sulfoneStronger oxidationIncreased polarity and metabolic stability

Bioisosteric Replacements in this compound Derivatives

In the strategic design of novel therapeutic agents, bioisosteric replacement is a frequently employed tactic in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This approach involves the substitution of a specific functional group with another that possesses similar steric and electronic characteristics, with the goal of enhancing potency, selectivity, metabolic stability, or reducing toxicity. For the scaffold of this compound, several key regions of the molecule can be targeted for bioisosteric modification to explore the structure-activity relationships (SAR) and to optimize its biological profile. These regions include the bromophenyl ring, the thioether linkage, and the pyrrolidine core itself.

Bioisosteric Replacements for the Thioether Linkage

The thioether bond in this compound is a critical linker that can be a site for metabolic oxidation. To enhance metabolic stability and modulate physicochemical properties, several bioisosteric replacements can be considered. Common replacements for a thioether (-S-) linkage include an ether (-O-), sulfoxide (-SO-), sulfone (-SO2-), or a methylene (-CH2-) group.

Original Linkage Bioisosteric Replacement Potential Impact
Thioether (-S-)Ether (-O-)Increased polarity, potential for improved solubility.
Thioether (-S-)Sulfoxide (-SO-)Increased polarity and hydrogen bond accepting capacity.
Thioether (-S-)Sulfone (-SO2-)Significantly increased polarity and hydrogen bond accepting capacity.
Thioether (-S-)Methylene (-CH2-)Reduced polarity, increased lipophilicity.

For instance, the replacement of the sulfur atom with an oxygen atom to form an ether linkage would increase the polarity of the molecule, potentially leading to improved aqueous solubility and different hydrogen bonding capabilities. Conversely, replacing the thioether with a methylene group would decrease polarity and increase lipophilicity, which could enhance membrane permeability. The oxidation of the thioether to a sulfoxide or a sulfone introduces a polar sulfinyl or sulfonyl group, respectively, which can act as a hydrogen bond acceptor and significantly alter the compound's solubility and electronic properties.

Bioisosteric Replacements for the 4-Bromophenyl Group

The 4-bromophenyl moiety is a key structural feature that can be involved in various intermolecular interactions, including hydrophobic and halogen bonding. Bioisosteric replacement of this group can lead to derivatives with altered binding affinities and pharmacokinetic profiles.

Common bioisosteric replacements for the phenyl ring include other aromatic systems such as pyridine (B92270), thiophene, or pyrazole. These heterocyclic rings can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially forming additional interactions with the target protein. Furthermore, the electronic properties of the aromatic system can be modulated by the introduction of these heteroatoms.

The bromo substituent itself can be replaced by other functional groups to probe the SAR. For example, replacing bromine with other halogens like chlorine or fluorine allows for a systematic investigation of the effect of halogen size and electronegativity on biological activity. Non-halogen replacements such as a methyl group, a trifluoromethyl group, or a cyano group can also be explored to understand the role of steric bulk, lipophilicity, and electronic effects at this position.

Original Group Bioisosteric Replacement Rationale
PhenylPyridylIntroduce hydrogen bond acceptor, alter electronics.
PhenylThienylModify aromaticity and steric profile.
BromoChloro/FluoroModulate halogen bond strength and lipophilicity.
BromoMethylIncrease lipophilicity, remove halogen bond donor.
BromoTrifluoromethylStrong electron-withdrawing group, increases lipophilicity.
BromoCyanoLinear, polar, electron-withdrawing group.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring provides a three-dimensional scaffold for the presentation of the arylthio substituent. While not a classical bioisosteric replacement, modifications to the pyrrolidine ring, such as the introduction of substituents or alteration of the ring size (e.g., to a piperidine or azetidine), can have a profound impact on the compound's conformation and, consequently, its biological activity. For example, the introduction of a hydroxyl group on the pyrrolidine ring could provide an additional hydrogen bonding interaction and increase hydrophilicity. The stereochemistry of such substituents would also be a critical factor to investigate.

Emerging Applications and Interdisciplinary Research of 3 4 Bromophenyl Sulfanyl Pyrrolidine

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. The pyrrolidine (B122466) ring, a core component of 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, is widely recognized as such a scaffold. researchgate.netdntb.gov.uanih.gov

The five-membered nitrogen-containing heterocyclic structure of pyrrolidine is a common feature in numerous natural products and FDA-approved drugs. nih.govfrontiersin.org Its prevalence in successful pharmaceuticals underscores its importance in drug design. The key advantages of the pyrrolidine scaffold include:

Three-Dimensional Complexity : The non-planar, puckered nature of the saturated pyrrolidine ring provides a three-dimensional architecture that allows for more specific interactions with the complex binding sites of biological macromolecules like proteins and nucleic acids. This is in contrast to flat, aromatic systems which have more limited spatial arrangement of their substituents. dntb.gov.uanih.gov

Stereochemical Diversity : The pyrrolidine ring in this compound contains stereocenters, which allows for the synthesis of various stereoisomers. The spatial orientation of the substituents on the pyrrolidine ring can significantly influence the biological activity and selectivity of the compound, enabling fine-tuning of its pharmacological profile. nih.govnih.gov

Synthetic Tractability : The pyrrolidine ring can be readily synthesized and functionalized through a variety of well-established chemical reactions. This allows for the systematic modification of the scaffold to optimize its binding affinity and other drug-like properties. nih.gov

The this compound molecule combines the privileged pyrrolidine scaffold with an aryl thioether moiety. Aryl thioethers are also common in biologically active molecules, and the sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can contribute to the binding affinity of the molecule to its biological target. researchgate.net The bromine atom on the phenyl ring further enhances the potential of this scaffold, as it can be used as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for drug screening. ontosight.ai

Feature of the Pyrrolidine ScaffoldSignificance in Medicinal Chemistry
Three-Dimensional Structure Enables better exploration of protein binding pockets compared to flat molecules. dntb.gov.uanih.gov
Stereocenters Allows for the creation of stereoisomers with potentially different biological activities and selectivities. nih.govnih.gov
Synthetic Accessibility Facilitates the generation of diverse libraries of compounds for drug discovery programs. nih.gov
Presence in Approved Drugs Demonstrates a proven track record of leading to successful therapeutic agents. nih.govfrontiersin.org

Applications in Chemical Biology Tool Development

Chemical biology tools are small molecules used to study and manipulate biological systems. The development of such tools often requires molecules with specific properties, such as the ability to be attached to fluorescent dyes or affinity tags. The structure of this compound makes it a promising candidate for the development of such tools.

The bromophenyl group is particularly useful in this context, as it can serve as a reactive handle for a variety of chemical transformations. For instance, the bromine atom can be readily converted to other functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This would allow for the attachment of a wide range of functionalities to the molecule, including:

Fluorescent reporters : For visualizing the localization of the molecule within cells or tissues.

Biotin tags : For affinity purification of the molecule's binding partners.

Photo-crosslinkers : For covalently linking the molecule to its biological target upon photoirradiation, enabling target identification.

Furthermore, the thioether linkage in this compound can be susceptible to oxidation under specific biological conditions, such as in the presence of reactive oxygen species (ROS). nih.gov This property could be exploited to design probes that are activated in response to oxidative stress, a hallmark of various disease states.

The pyrrolidine scaffold itself can be designed to bind to specific biological targets. By combining the target-binding properties of a functionalized pyrrolidine with the chemical versatility of the bromophenyl group, it is possible to create highly specific and versatile chemical biology tools for a wide range of applications.

Potential in Materials Science and Polymer Chemistry

While the primary focus of research on pyrrolidine-containing molecules has been in the life sciences, the structural features of this compound also suggest potential applications in materials science and polymer chemistry.

The bromophenyl group is a key functional group for the synthesis of advanced materials. The carbon-bromine bond can participate in a variety of polymerization reactions, including Suzuki and Heck polycondensation reactions. ontosight.ai This would allow for the incorporation of the 3-(pyrrolidinylsulfanyl) moiety into polymer backbones, potentially leading to materials with novel properties.

The thioether linkage in the molecule could also impart interesting properties to such polymers. Thioether-containing polymers are known to have a high refractive index, making them potentially useful in optical applications. mdpi.com Additionally, the ability of the thioether group to coordinate to metal ions could be exploited for the development of materials for catalysis or heavy metal sequestration. rsc.org The oxidation-sensitivity of the thioether linkage could also be used to create responsive materials that degrade or change their properties in the presence of oxidizing agents. nih.govrsc.org

The incorporation of the chiral pyrrolidine scaffold into a polymer could lead to the development of chiral materials with applications in enantioselective separations or catalysis. The specific stereochemistry of the pyrrolidine ring could be used to control the three-dimensional structure of the polymer chains, leading to materials with unique chiroptical properties.

Functional GroupPotential Application in Materials Science
Bromophenyl Monomer for cross-coupling polymerization reactions. ontosight.ai
Thioether High refractive index materials, metal-chelating polymers, responsive materials. nih.govmdpi.comrsc.org
Pyrrolidine Introduction of chirality into polymer backbones for enantioselective applications.

Future Research Directions and Challenges for 3 4 Bromophenyl Sulfanyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the advancement of novel chemical entities is the development of efficient and environmentally benign synthetic methodologies. Future research should prioritize moving beyond traditional multi-step syntheses towards more sustainable and atom-economical approaches for 3-[(4-Bromophenyl)sulfanyl]pyrrolidine and its derivatives.

Key research objectives include:

Green Chemistry Principles: The application of green chemistry principles is paramount. This involves exploring reactions that can be performed in renewable or aqueous solvents, at milder temperatures, and without the need for catalysts, where possible. acs.org For instance, synthetic strategies using biosourced starting materials, such as levulinic acid, could provide a sustainable pathway to pyrrolidone precursors. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as the [3+2] cycloaddition of azomethine ylides, offer a powerful tool for the direct and stereocontrolled construction of the polysubstituted pyrrolidine (B122466) core. acs.orgtandfonline.com Developing an MCR strategy for incorporating the (4-bromophenyl)sulfanyl group would significantly streamline the synthesis.

Catalytic C-H Activation: Direct C-H functionalization methods could provide a more efficient route to aryl-pyrrolidine linkages, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can enhance safety, improve scalability, and allow for precise control over reaction parameters, leading to higher yields and purity.

Table 1: Modern Synthetic Strategies for Future Consideration

Synthetic Strategy Potential Advantage Relevant Research Area
Biosourced Precursors Reduces reliance on petrochemicals; improves sustainability. rsc.org Green Chemistry
[3+2] Dipolar Cycloadditions High atom economy; rapid construction of the pyrrolidine ring; stereocontrol. acs.org Asymmetric Synthesis
Multicomponent Reactions Increases synthetic efficiency by combining multiple steps into one pot. tandfonline.com Process Chemistry

Application of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the three-dimensional structure and in vivo behavior of this compound is critical for its development. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced methods can provide deeper insights.

Future research should focus on:

Advanced Structural Elucidation: For unambiguous determination of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is indispensable. nih.gov Advanced 2D NMR techniques and High-Resolution Mass Spectrometry (HRMS) are crucial for characterizing novel analogues and their metabolites. mdpi.com

Molecular Imaging: A significant future direction is the development of radiolabeled analogues of this compound for use as molecular imaging agents with techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). For example, radiolabeled pyrrolidine-based compounds have been developed to image the enzyme butyrylcholinesterase in the brain, allowing for non-invasive studies of its distribution and activity in neurodegenerative diseases. nih.gov This approach could be adapted to visualize potential biological targets of the title compound in living systems.

Table 2: Advanced Analytical and Imaging Techniques

Technique Application Purpose
Single-Crystal X-ray Diffraction Solid-State Structural Analysis Determine absolute configuration and intermolecular interactions. nih.gov
2D NMR Spectroscopy (COSY, HSQC, HMBC) Solution-State Structural Analysis Unambiguous assignment of proton and carbon signals for complex derivatives. mdpi.com
PET / SPECT Imaging In Vivo Target Visualization Develop radiolabeled probes to study the biodistribution and target engagement of the compound class. nih.gov

Identification of Unexplored Biological Targets for the Compound Class

The chemical structure of this compound, containing both a pyrrolidine ring and a sulfur-linked aromatic system, suggests potential interactions with a variety of biological targets. Sulfur-containing heterocycles are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sci-hub.sesci-hub.se

Future research should systematically screen this compound and its derivatives against diverse biological targets to uncover novel therapeutic applications. Potential areas of exploration include:

Anticancer Targets: Many sulfur-containing heterocycles exhibit potent anticancer activity. nih.gov Pyrrolidine derivatives have been investigated as inhibitors of cancer-related proteins such as the anti-apoptotic protein Mcl-1 and the MDM2-p53 interaction. nih.govscispace.com Screening against a panel of kinases, proteases, and other oncology targets is a logical next step.

Neurological Targets: The pyrrolidine scaffold is a key component of drugs targeting the central nervous system. researchgate.net Given that related structures have been explored as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, these enzymes represent a promising, yet unexplored, target class for this compound. nih.govresearchgate.net

Infectious Disease Targets: Sulfur heterocycles have shown promise as antimycobacterial agents by targeting enzymes essential for the survival of Mycobacterium tuberculosis, such as InhA. nih.gov The compound could be evaluated for activity against tuberculosis and other challenging bacterial and fungal pathogens.

Anti-inflammatory Targets: Pyrrolidine derivatives have been computationally studied as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation. nih.gov

Table 3: Potential Unexplored Biological Targets

Target Class Therapeutic Area Rationale
Cholinesterases (AChE, BuChE) Neurodegenerative Disease Pyrrolidine core is common in CNS agents; related structures show inhibitory activity. researchgate.net
Mcl-1, MDM2-p53 Oncology Pyrrolidine derivatives have been identified as inhibitors of these key cancer targets. nih.govscispace.com
Mycobacterial Enzymes (e.g., InhA) Infectious Disease Sulfur-containing heterocycles are a known source of antimycobacterial agents. nih.gov
Carbonic Anhydrases Various (e.g., Oncology) Sulfonamide-containing compounds, which are structurally related, are known inhibitors. ontosight.ai

Integration of Predictive Computational Models for Structure-Property Relationships

Modern drug discovery relies heavily on computational models to predict compound properties, guide synthesis, and reduce the time and cost of development. Applying these in silico techniques to this compound is a critical future direction.

Key computational approaches to be integrated include:

Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can identify the key structural features of the molecule that are essential for its biological activity. nih.govscispace.com This allows for the rational design of new analogues with improved potency.

Molecular Docking: Docking studies can predict the binding mode and affinity of the compound and its derivatives within the active site of a potential biological target. researchgate.netnih.gov This helps to elucidate the mechanism of action at a molecular level.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for early-stage evaluation of the compound's drug-like potential and for identifying potential liabilities before committing to expensive experimental studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding interactions than static docking models. researchgate.net

Table 4: Predictive Computational Models and Their Applications

Computational Model Objective Example Application for Pyrrolidine Derivatives
3D-QSAR (CoMFA, CoMSIA) Predict biological activity based on 3D structural features. Identifying structural requirements for Mcl-1 inhibitors. nih.gov
Molecular Docking Predict binding mode and affinity to a biological target. Uncovering interactions with acetylcholinesterase active site. researchgate.net
ADME/Tox Prediction Assess drug-likeness and potential toxicity. Evaluating oral bioavailability and potential for hERG inhibition. nih.gov

Exploration of Enantiopure Synthesis and Stereospecific Biological Activities

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicity profiles. researchgate.net For example, studies on 3-(p-chlorophenyl)-4-aminobutanoic acid showed that the R(+) enantiomer was significantly more pharmacologically active than both the S(-) enantiomer and the racemic mixture. nih.gov

Therefore, a crucial area for future research is the development of methods to access the individual enantiomers of this compound and the subsequent evaluation of their specific biological effects.

Enantioselective Synthesis: Research should focus on developing asymmetric synthetic routes to produce each enantiomer in high purity. Strategies could include the use of chiral starting materials like L- or D-proline, the application of chiral auxiliaries, or the development of stereoselective catalytic methods. mdpi.comnih.gov Asymmetric 1,3-dipolar cycloaddition reactions are particularly powerful for creating chiral pyrrolidines. researchgate.net

Chiral Separation: In the absence of an enantioselective synthesis, methods for the chromatographic separation of the racemic mixture using chiral stationary phases (CSPs) should be developed.

Stereospecific Bioactivity Studies: Once the individual enantiomers are isolated, they must be tested separately in biological assays to determine if one is more active (the eutomer) or responsible for off-target effects (the distomer). This is essential for developing a safe and effective therapeutic agent.

Table 5: Strategies for Stereochemical Investigation

Research Area Approach Goal
Asymmetric Synthesis Use of chiral pool precursors (e.g., proline). nih.gov Direct synthesis of a single, desired enantiomer.
Asymmetric Catalysis 1,3-dipolar cycloadditions with chiral catalysts. researchgate.net Catalytically control the formation of one enantiomer over the other.
Chiral Resolution Separation of racemic mixture via chiral HPLC. Isolate both enantiomers from a 50:50 mixture for individual testing.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Bromophenyl)sulfanyl]pyrrolidine, and how can yield be optimized?

Methodological Answer:

  • Nucleophilic Substitution: React pyrrolidine with 4-bromobenzenesulfenyl chloride in anhydrous conditions (e.g., THF or DCM) using a base like triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Yield Optimization: Use a molar ratio of 1:1.2 (pyrrolidine:sulfenyl chloride) to minimize side reactions. Temperature control (0–5°C) reduces thermal degradation. Post-reaction, purify via column chromatography (silica gel, gradient elution) .
  • Purity Validation: Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature analogs (e.g., 1-(4-Bromophenyl)pyrrolidine: mp 105–106°C) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Use 1^1H NMR (CDCl₃) to confirm pyrrolidine ring protons (δ 1.8–2.1 ppm) and aromatic protons (δ 7.3–7.6 ppm). 13^{13}C NMR should show the sulfanyl-linked carbon (δ 40–50 ppm) .
    • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peak (calculated for C₁₀H₁₂BrNS: 257.0 m/z) .
  • Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), perform X-ray diffraction to resolve bond angles and confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
  • Emergency Measures:
    • Ingestion/Inhalation: Administer immediate first aid (e.g., rinse mouth, provide fresh air) and consult a physician. Provide SDS to medical personnel .
    • Spill Management: Absorb with inert material (e.g., vermiculite), seal in a chemical waste container, and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for studying substituent effects on this compound’s reactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electronic effects of substituents (e.g., replacing Br with Cl or NO₂). Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Reaction Path Screening: Apply automated reaction path search tools (e.g., AFIR) to simulate intermediate stability and transition states. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .
  • Data Integration: Combine computational results with experimental data (e.g., Hammett plots) to quantify substituent electronic contributions .

Q. How can contradictory data in catalytic applications of this compound be resolved?

Methodological Answer:

  • Source Identification:
    • Purity Discrepancies: Cross-check HPLC and NMR data with independent labs. Compare with analogs (e.g., 4-(4-Bromophenyl)piperidine hydrochloride, >95% purity) .
    • Reaction Conditions: Replicate experiments under strict inert atmospheres (e.g., argon) to rule out oxygen/moisture interference .
  • Multivariate Analysis: Apply factorial design (e.g., 2³ factorial) to test interactions between variables (temperature, solvent, catalyst loading). Use ANOVA to identify significant factors .

Q. What methodologies are recommended for studying the compound’s role in asymmetric catalysis?

Methodological Answer:

  • Chiral Derivatization: Synthesize enantiomers using chiral auxiliaries (e.g., (R)-BINOL) and analyze via chiral HPLC (Chiralpak IA column) .
  • Kinetic Resolution: Monitor enantiomeric excess (ee) over time using polarimetry or CD spectroscopy. Compare turnover frequencies (TOF) with computational predictions of transition-state enantiomer stability .
  • Mechanistic Probes: Use isotopic labeling (e.g., 18^{18}O in sulfanyl groups) and track via mass spectrometry to elucidate catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.